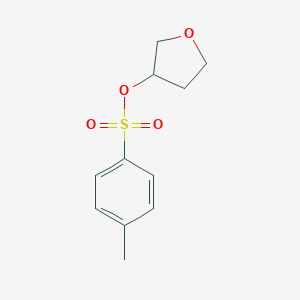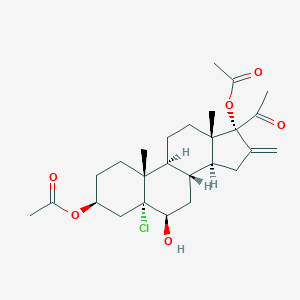
5-Cmtpd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cmtpd (5-chloro-2-methoxy-N,N-dimethyltryptamine) is a novel psychoactive substance that belongs to the tryptamine class of compounds. It is a potent hallucinogenic compound that has gained attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 5-Cmtpd is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Cmtpd are similar to those of other hallucinogenic compounds. It can cause changes in perception, mood, and thought processes, and it may also induce visual and auditory hallucinations. It has been shown to increase the release of serotonin in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Cmtpd in lab experiments is its potency. It is a highly potent compound, meaning that small amounts can produce significant effects. This makes it useful for studying the effects of hallucinogenic compounds on the brain. However, one limitation of using 5-Cmtpd is its potential for abuse. It is a Schedule I controlled substance in the United States, meaning that it is illegal to possess or use for any purpose.
Direcciones Futuras
There are several potential future directions for research on 5-Cmtpd. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Another area of interest is its mechanism of action, and how it interacts with the serotonin receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Cmtpd, and to determine its safety and efficacy for human use.
Conclusion
In conclusion, 5-Cmtpd is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. Its synthesis method has been successfully used to produce high yields and purity. It has been shown to have antidepressant and anxiolytic properties, and it may also have potential applications in the treatment of addiction and PTSD. Although its exact mechanism of action is not fully understood, it is believed to act on the serotonin receptors in the brain. Further research is needed to fully understand the effects of 5-Cmtpd, and to determine its safety and efficacy for human use.
Métodos De Síntesis
The synthesis of 5-Cmtpd involves the reaction of 5-chloro-2-methoxytryptamine with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. This method has been successfully used to produce 5-Cmtpd in high yields and purity.
Aplicaciones Científicas De Investigación
5-Cmtpd has been the subject of several recent scientific studies due to its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic properties, and it may also have potential applications in the treatment of addiction and PTSD.
Propiedades
Número CAS |
118201-17-5 |
|---|---|
Nombre del producto |
5-Cmtpd |
Fórmula molecular |
C26H37ClO6 |
Peso molecular |
481 g/mol |
Nombre IUPAC |
[(3S,5R,6R,8S,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-5-chloro-6-hydroxy-10,13-dimethyl-16-methylidene-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H37ClO6/c1-14-11-21-19-12-22(31)25(27)13-18(32-16(3)29)7-9-23(25,5)20(19)8-10-24(21,6)26(14,15(2)28)33-17(4)30/h18-22,31H,1,7-13H2,2-6H3/t18-,19+,20-,21-,22+,23+,24-,25-,26-/m0/s1 |
Clave InChI |
XKNHSIXSQAVVRC-ILYJYDSDSA-N |
SMILES isomérico |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
SMILES canónico |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
Sinónimos |
5 alpha-chloro-16-methylene-3 beta,6 beta,17 alpha-trihydroxypregnan-20-one-3,17-diacetate 5-chloro-16-methylene-3,6,17-trihydroxypregnan-20-one-3,17-diacetate 5-CMTPD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



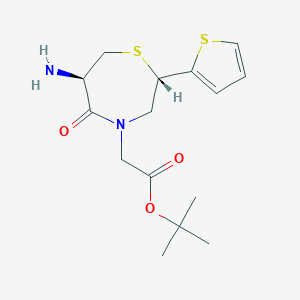

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
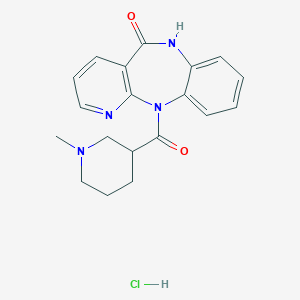
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
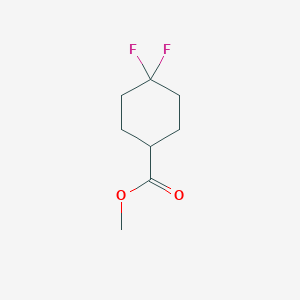
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

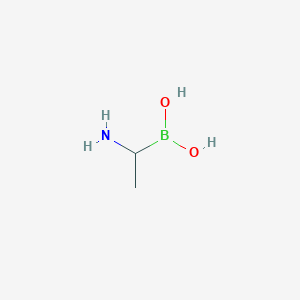
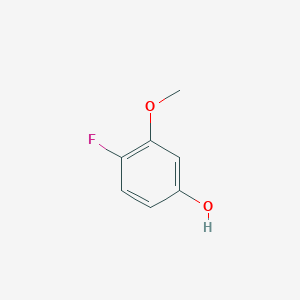
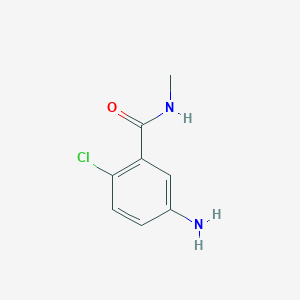
![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)
